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molecular formula C12H12F3N B3051082 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 308823-89-4

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No. B3051082
M. Wt: 227.22 g/mol
InChI Key: PXOCJMKTXBMFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449467B2

Procedure details

To a solution of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (200 mg, 0.61 mmol) in methylene chloride (5 mL) was added trifluoroacetic acid (2.5 mL). After being stirred at room temperature for 45 min, the solution was concentrated to give an oil. MS calculated for C12H12F3N: (M+H) 228; found 228.1.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:10][CH2:11][N:12](C(OC(C)(C)C)=O)[CH2:13][CH:14]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC(C1=C(C=CC=C1)C=1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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